molecular formula C15H13ClN2O3 B2674104 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate CAS No. 931259-50-6

2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

Cat. No.: B2674104
CAS No.: 931259-50-6
M. Wt: 304.73
InChI Key: XZDPYDMEWPVEPF-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a chlorophenyl group and an aminobenzoate moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate typically involves the reaction of 4-chloroaniline with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein binding.

    Medicine: It serves as a precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-2-aminobiphenyl
  • 4-Amino-2-chloropyridine
  • 2-Amino-4-chlorobenzyl alcohol

Uniqueness

2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-11-3-7-13(8-4-11)18-14(19)9-21-15(20)10-1-5-12(17)6-2-10/h1-8H,9,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDPYDMEWPVEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)NC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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